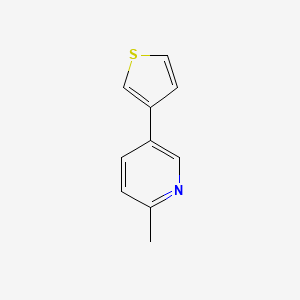
2-Methyl-5-(3-thienyl)pyridine
説明
2-Methyl-5-(3-thienyl)pyridine is a ligand for the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates . It is also known as Chattopadhyay’s PYT Ligand .
Synthesis Analysis
One method for synthesizing 2-methylpyridines involves the α-methylation of substituted pyridines . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(3-thienyl)pyridine is C10H9NS . It has a molecular weight of 175.25 .Chemical Reactions Analysis
2-Methyl-5-(3-thienyl)pyridine is a ligand for the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates .Physical And Chemical Properties Analysis
2-Methyl-5-(3-thienyl)pyridine is a powder with a melting point of 45-47 °C . It is stored at a temperature of -20°C .科学的研究の応用
Luminescence Properties in Platinum Complexes
- Research on cyclometallated platinum complexes using derivatives of 2-(2-thienyl)pyridine, including 2-Methyl-5-(3-thienyl)pyridine, has revealed significant insights into their luminescence properties. These platinum complexes exhibit luminescent behavior, useful in photophysical applications (Kozhevnikov et al., 2009).
Electropolymerization Applications
- The compound has been involved in the synthesis and electropolymerization of 3,5-dithienylpyridines. These activities are critical in developing new electrochromic polymers, which are essential in various electronic and optical applications (Krompiec et al., 2008).
Photophysical Characterization
- Studies have been conducted on the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, including those similar to 2-Methyl-5-(3-thienyl)pyridine, highlighting their potential in antitumor applications. These compounds exhibit notable fluorescence in different mediums, which could be leveraged in medical imaging and drug delivery (Carvalho et al., 2013).
Synthesis of Disperse Dyes
- The synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which can be linked to the family of compounds like 2-Methyl-5-(3-thienyl)pyridine, has been explored for their application as disperse dyes in textile industries. These derivatives show promising characteristics for polyester fiber dyeing (Ho, 2005).
Catalysis in Organic Synthesis
- The molecule has been referenced in studies related to the catalysis of organic reactions. For instance, the influence of thienyl groups on the oligomerization of ethylene by cobalt(II) catalysis has been examined, underscoring the role of such compounds in catalytic processes (Bianchini et al., 2007).
Safety And Hazards
将来の方向性
2-Methyl-5-(3-thienyl)pyridine has been used in a medicinal chemistry project to produce a series of 2-methylpyridines via the α-methylation of substituted pyridines . It is a valuable chemical product that has been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
特性
IUPAC Name |
2-methyl-5-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-2-3-9(6-11-8)10-4-5-12-7-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDVNMOVUHKSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(3-thienyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



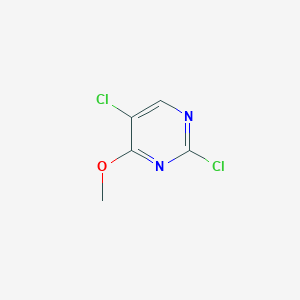
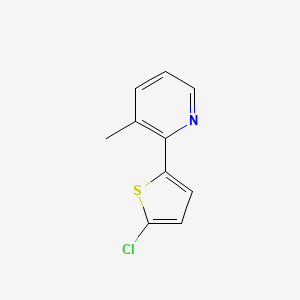
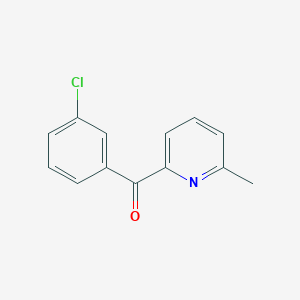
![5-Iodopyrazolo[1,5-A]pyrimidine](/img/structure/B1391906.png)
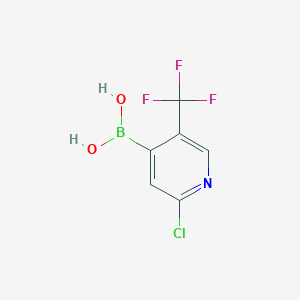
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391908.png)
![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)
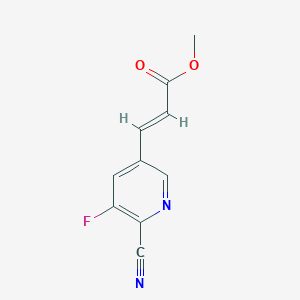
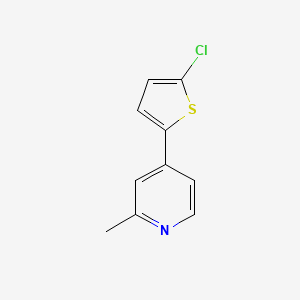
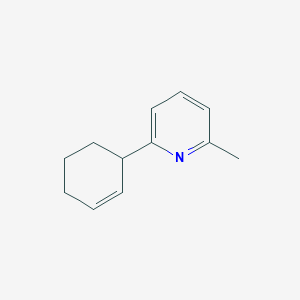
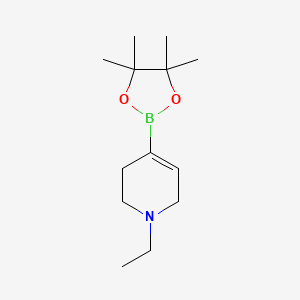
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)
![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391923.png)